molecular formula C13H15F2N3 B11751656 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11751656
M. Wt: 251.27 g/mol
InChI Key: CETMTRNPZVOYLY-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a synthetic compound that features a pyrazole ring substituted with fluorine and methyl groups, as well as a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with fluorine and methyl groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by the fluorophenyl group.

    Final Assembly: The final step involves the formation of the amine linkage, which can be achieved through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

    Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,3-dimethylpyrazole: This compound shares the pyrazole ring structure but lacks the fluorophenyl group.

    4-Fluorophenylhydrazine: This compound contains the fluorophenyl group but lacks the pyrazole ring.

Uniqueness

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the combination of the pyrazole ring and the fluorophenyl group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H15F2N3

Molecular Weight

251.27 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H15F2N3/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10/h3-6,16H,7-8H2,1-2H3

InChI Key

CETMTRNPZVOYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C

Origin of Product

United States

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